tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate
Description
Structure and Key Features: tert-Butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with a pyridin-2-ylmethylamino group. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic procedures . The pyridin-2-ylmethyl substituent introduces a heteroaromatic ring, which can influence electronic properties and biological interactions through hydrogen bonding or π-π stacking .
The tert-butyl group is typically introduced as a protective group for carboxylic acids, which can be later removed under acidic conditions (e.g., HCl/EtOAc) .
Properties
IUPAC Name |
tert-butyl 3-(pyridin-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)7-9-14-10-11-6-4-5-8-15-11/h4-6,8,14H,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKHRWQSHLJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl bromoacetate with pyridin-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its pyridine ring and ester group make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound in biochemical assays to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate and related compounds:
Pharmacological and Physicochemical Properties
- However, the tert-butyl ester moiety counterbalances this by increasing hydrophobicity . Bulky substituents (e.g., 2,2-diphenylethyl in Compound 1) reduce solubility but enhance membrane permeability .
- The hydroxyl group in ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate enables hydrogen bonding, which could influence metabolic stability .
- None of the tert-butyl 3-substituted propanoates in significantly affected INS-1E β-cell proliferation, highlighting the need for structural optimization for therapeutic applications .
Key Research Findings
Steric and Electronic Effects: Pyridin-2-ylmethyl substituents enhance π-stacking interactions compared to benzyl groups, as seen in asymmetric aldol reactions (e.g., C43: 96% ee) . N-Methylation (e.g., in tert-butyl 3-(benzyl(methyl)amino)propanoate) reduces amine basicity, altering interaction with biological targets .
Protective Group Strategy :
- The tert-butyl ester is selectively cleaved under acidic conditions (e.g., HCl/EtOAc), enabling controlled deprotection for downstream functionalization .
Pharmacophore Optimization: Substitution at the amino group significantly impacts bioactivity. For example, diphenylethyl groups (Compound 1) improve lipophilicity but may hinder target engagement due to steric bulk .
Biological Activity
Tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various research fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tert-butyl group, a propanoate backbone, and a pyridine ring substituted with a methylamino group. Its molecular formula is , with a molecular weight of approximately 262.35 g/mol.
Target Proteins : The primary target for this compound is the Sterol 14-alpha demethylase (CYP51) protein, which plays a crucial role in sterol biosynthesis pathways. By inhibiting this enzyme, the compound can disrupt normal cellular functions related to membrane integrity and fluidity.
Biochemical Pathways : The inhibition of CYP51 affects the sterol biosynthesis pathway , leading to alterations in cell membrane structure and function. This interaction suggests potential applications in treating diseases where sterol biosynthesis is implicated, such as fungal infections and certain cancers.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties . Its activity has been explored in various studies:
- Antimicrobial Activity : In vitro tests have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Studies have indicated that the compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 10 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested on various cancer cell lines including breast and colon cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased annexin V staining, indicative of apoptosis induction. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, highlighting its potency.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses (1-10 µM) : Enhanced cellular signaling pathways leading to increased metabolic activity.
- Moderate Doses (10-50 µM) : Induction of apoptosis in cancer cells without significant toxicity to normal cells.
- High Doses (>50 µM) : Potential cytotoxic effects observed in both cancerous and non-cancerous cells, necessitating careful dosage regulation for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
